
Methyl 3-(difluoromethyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(difluoromethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C8H7F2NO2. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Methyl 3-(difluoromethyl)pyridine-2-carboxylate typically begins with commercially available 3-pyridinecarboxylic acid.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination and esterification processes. Continuous flow reactors are often employed to enhance reaction efficiency and safety, particularly when handling hazardous fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl 3-(difluoromethyl)pyridine-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Methyl 3-(difluoromethyl)pyridine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound is used to study the effects of fluorinated groups on biological activity. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine
This compound serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory diseases. Its incorporation into drug molecules can improve their efficacy and reduce side effects.
Industry
In the agrochemical industry, this compound is used to develop new pesticides and herbicides. The difluoromethyl group can enhance the potency and selectivity of these agrochemicals, leading to more effective pest control solutions.
Wirkmechanismus
The mechanism by which Methyl 3-(difluoromethyl)pyridine-2-carboxylate exerts its effects is largely dependent on its incorporation into larger molecules. The difluoromethyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its electronic properties and steric hindrance. This can lead to increased binding affinity and specificity for the target, enhancing the overall biological activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(trifluoromethyl)pyridine-2-carboxylate
- Methyl 3-(chloromethyl)pyridine-2-carboxylate
- Methyl 3-(bromomethyl)pyridine-2-carboxylate
Comparison
Methyl 3-(difluoromethyl)pyridine-2-carboxylate is unique due to the presence of the difluoromethyl group, which provides a balance between stability and reactivity. Compared to the trifluoromethyl analogue, it offers different electronic properties that can be advantageous in certain chemical reactions and biological applications. The chloromethyl and bromomethyl analogues, while also useful, do not provide the same level of metabolic stability and bioavailability as the difluoromethyl derivative.
Eigenschaften
Molekularformel |
C8H7F2NO2 |
|---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
methyl 3-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-5(7(9)10)3-2-4-11-6/h2-4,7H,1H3 |
InChI-Schlüssel |
JUUZAUUVTPAJIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC=N1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
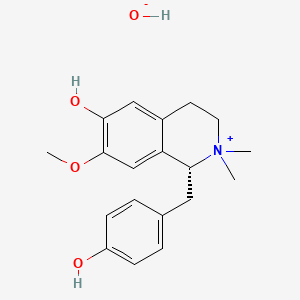
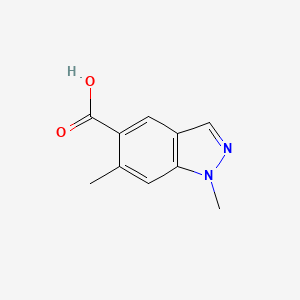
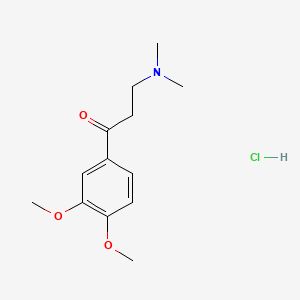
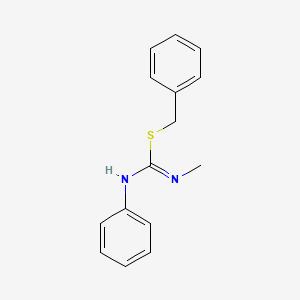


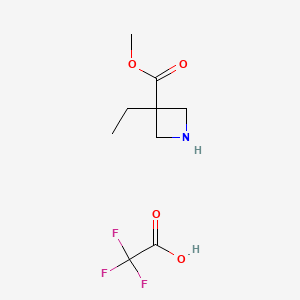
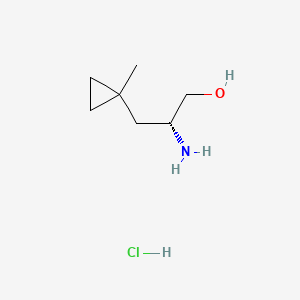
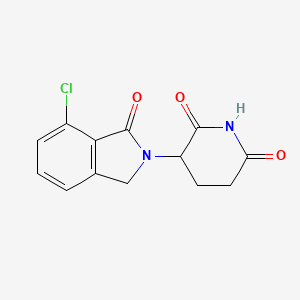
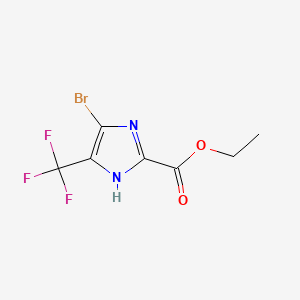
![1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15363445.png)
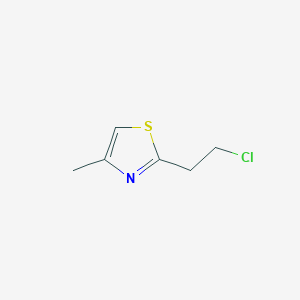
![5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15363465.png)
